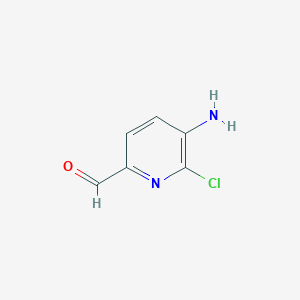

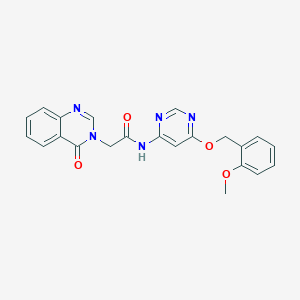

![molecular formula C18H24N4O5S B2796829 3-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)methyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one CAS No. 2034365-82-5](/img/structure/B2796829.png)

3-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)methyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-3-yl)methyl)-4-ethyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C18H24N4O5S and its molecular weight is 408.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Isatin 1,2,3-Triazoles as Caspase-3 Inhibitors

Isatin 1,2,3-triazoles, including compounds structurally similar to the specified compound, have been evaluated for their inhibitory effects against caspase-3. This enzyme plays a crucial role in apoptosis, and its inhibition is of interest for therapeutic strategies against diseases where apoptosis is dysregulated. The study identified potent inhibitors demonstrating competitive inhibitory mechanisms, highlighting the relevance of triazole derivatives in biomedical research targeting caspase-3 (Yang Jiang & Trond Vidar Hansen, 2011).

Synthesis and Antimicrobial Activities of Triazole Derivatives

Another study focused on the synthesis of novel 1,2,4-triazole derivatives and their antimicrobial properties. These compounds, including variations that might encompass structural aspects of the specified compound, were shown to possess significant activities against various microorganisms. This research underscores the potential of triazole compounds in developing new antimicrobial agents, contributing to the fight against drug-resistant infections (H. Bektaş et al., 2007).

Synthesis and Pharmacological Evaluation of Triazole Derivatives

Further research into 1,2,4-triazole derivatives has led to the synthesis and pharmacological evaluation of compounds with potential anticancer, antimicrobial, and other bioactivities. These studies provide insight into the versatile applications of triazole derivatives in medicinal chemistry, suggesting the broad utility of compounds within this class for various therapeutic and research purposes (M. Suresh, P. Lavanya, & C. Rao, 2016).

Enzyme Inhibition by Triazole-Containing Sulfonamides

The synthesis and biological evaluation of sulfonamides incorporating the 1,4-benzodioxane moiety, similar to the core structure of the specified compound, revealed their potential as enzyme inhibitors. These compounds have been tested against various enzymes, showing good inhibitory activities which could be relevant for therapeutic applications targeting enzymatic pathways (M. Irshad et al., 2016).

Direcciones Futuras

: Jayaraman Jayabharathi, Ramaiyan Ramya, Venugopal Thanikachalam, and Pavadai Nethaji. “Tailoring the molecular design of twisted dihydrobenzodioxin phenanthroimidazole derivatives for non-doped blue organic light-emitting devices.” RSC Advances, 2018, 8, 29031. Read more : Synthesis of N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)benzenesulfonamides (5a – 5m). Chemistry of Natural Compounds, 2017, 53(3), 476–480. Read more : Synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-5-amine. Chinese Journal of Organic Chemistry, 2010, 30(1), 101–104. Read more

Mecanismo De Acción

Target of Action

The primary target of this compound is the urease enzyme . Urease is a crucial enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. It plays a significant role in the nitrogen cycle in organisms and the environment.

Mode of Action

The compound exhibits urease inhibitory activity . It binds to the active site of the urease enzyme, preventing the enzyme from catalyzing the breakdown of urea. This inhibitory action can disrupt the normal functioning of organisms that rely on urease for their nitrogen metabolism.

Propiedades

IUPAC Name |

3-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-3-yl]methyl]-4-ethyl-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O5S/c1-2-22-17(19-20-18(22)23)10-13-4-3-7-21(12-13)28(24,25)14-5-6-15-16(11-14)27-9-8-26-15/h5-6,11,13H,2-4,7-10,12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVSNYOZXMUNER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=O)CC2CCCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2796748.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(2,4-dimethoxyphenyl)propanamide](/img/structure/B2796750.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-methoxyethylamino)-5-nitrobenzoate](/img/structure/B2796756.png)

![3-(4-Chlorophenyl)-6-[(2-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2796760.png)

![2-[Methyl({[2-(trifluoromethyl)phenyl]methyl})amino]cyclobutan-1-ol](/img/structure/B2796762.png)

![3-Pentylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2796766.png)